molecular formula C15H21N3O3 B5294322 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one

1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one

Cat. No. B5294322
M. Wt: 291.35 g/mol
InChI Key: HZWLCIDPZDRJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one, also known as MG-2 or N-methylglycyl-4-methoxyphenylalanine-piperazinone, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic properties.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to increase the release of acetylcholine, which may contribute to its cognitive enhancing properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one in lab experiments is its high potency and selectivity. This allows for more precise and accurate results. However, one of the limitations is its low solubility, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one involves the reaction of N-methylglycine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting N-methylglycine-4-methoxybenzoyl chloride with 1-methylpiperazine. The final product is obtained after purification by recrystallization. The purity and identity of the compound are confirmed by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. It has also been investigated for its potential as a cognitive enhancer and as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-4-[2-(methylamino)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-15(20)18(9-8-17(11)14(19)10-16-2)12-4-6-13(21-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLCIDPZDRJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)CNC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one

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